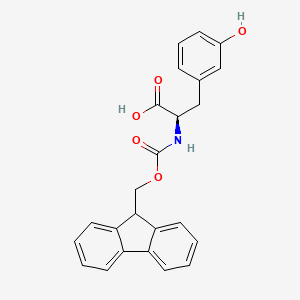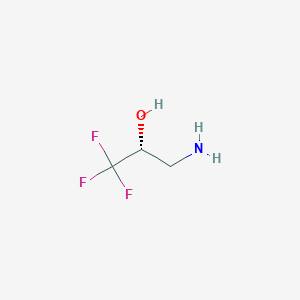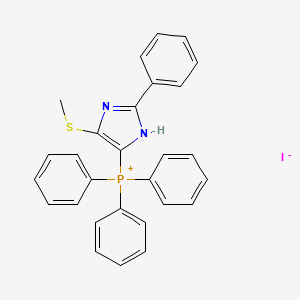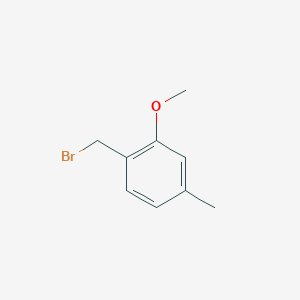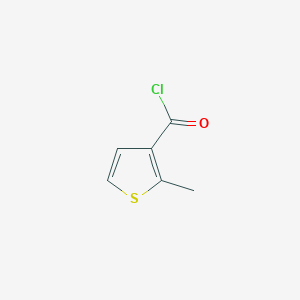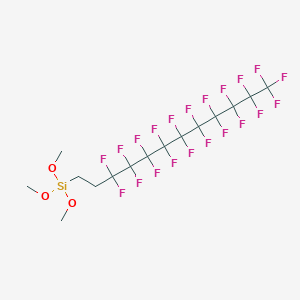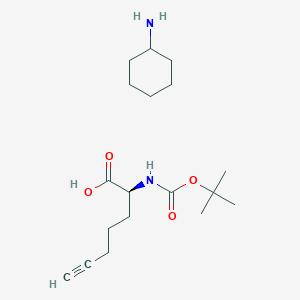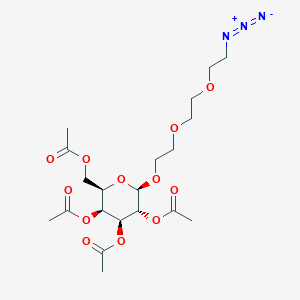
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide
Overview
Description
“2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide” is a biochemical reagent used in life science research . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside has been synthesized from 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose and propargyl alcohol in the presence of boron trifluoride etherate .Chemical Reactions Analysis
This compound can participate in click chemistry reactions due to the presence of the Azide group . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Scientific Research Applications
Click Chemistry and Bioconjugation
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide: serves as a valuable reagent in click chemistry. Specifically, it contains an azide functional group, which can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Researchers use this reaction to label biomolecules, such as proteins, nucleic acids, and carbohydrates. By coupling the azide-tagged compound with alkyne-containing molecules, scientists can create bioconjugates for various applications, including drug delivery, imaging, and proteomics studies .
Carbonic Anhydrase Inhibition
In a recent study, a novel class of carbonic anhydrase (CA) inhibitors was designed to selectively target the extracellular domains of cancer-relevant CA isozymes. 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide was among these inhibitors. Carbonic anhydrases play essential roles in pH regulation and are implicated in cancer progression. By inhibiting CA activity, researchers aim to develop potential anticancer therapies. This compound’s unique structure makes it a promising candidate for further investigation .
Oligosaccharide Synthesis and Glycosylation Reactions
The acetylated galactopyranosyl azide derivative is a versatile building block for synthesizing complex oligosaccharides. Researchers use it in the assembly of spacer-equipped phosphorylated di-, tri-, and tetrasaccharide fragments. These fragments are essential for studying O-specific polysaccharides, glycoproteins, and glycolipids. The compound’s acetyl groups protect the hydroxyl functionalities during glycosylation reactions, allowing precise control over glycan synthesis .
Chemoenzymatic Glycosylation
Enzymatic glycosylation is a powerful tool for creating glycoconjugates. Researchers have explored using 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide as a substrate for glycosyltransferases. By enzymatically transferring galactose moieties onto specific acceptor molecules, they can generate glycosylated compounds with tailored structures. These chemoenzymatic approaches have applications in glycobiology, vaccine development, and glycoengineering .
Functional Biomaterials
The azide functionality in this compound allows researchers to incorporate it into functional biomaterials. For instance, they can modify surfaces, nanoparticles, or hydrogels by covalently attaching the azide-tagged compound. These modified materials find applications in tissue engineering, drug delivery, and biosensors. The versatility of click chemistry enables precise control over the attachment of bioactive molecules to biomaterials .
Chemical Biology and Proteomics
In chemical biology, researchers use 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide to explore glycosylation events in cells and tissues. By introducing the azide-tagged compound into living systems, they can selectively label glycoproteins and study their functions. Additionally, proteomics studies benefit from the compound’s ability to selectively react with glycosylated proteins, aiding in their identification and characterization .
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is a biochemical reagent used in life science research .
Mode of Action
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide is a click chemistry reagent . It contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is often used to create a covalent bond between two molecules in bioconjugation processes. Additionally, it can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Result of Action
The molecular and cellular effects of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide’s action would be dependent on the specific molecules it is reacted with . As a click chemistry reagent, it enables the formation of covalent bonds between different molecules, which can lead to the creation of novel compounds with potentially unique properties and functions.
Action Environment
The action, efficacy, and stability of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reactions it participates in can be affected by factors such as temperature, pH, and the presence of a suitable catalyst . Furthermore, its stability may be compromised in the presence of light or moisture .
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O12/c1-12(24)31-11-16-17(32-13(2)25)18(33-14(3)26)19(34-15(4)27)20(35-16)30-10-9-29-8-7-28-6-5-22-23-21/h16-20H,5-11H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTVNCZYHKTWGV-LCWAXJCOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



